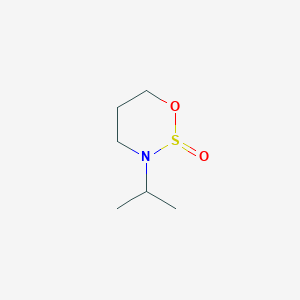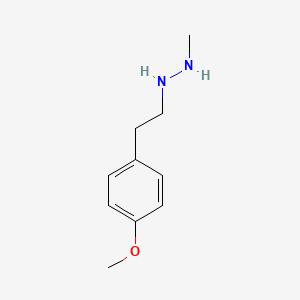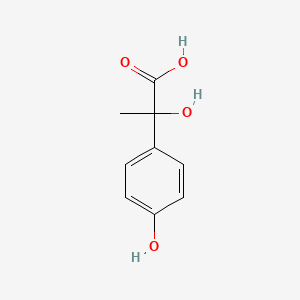
2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C9H10O4 It is a phenolic acid derivative, characterized by the presence of both hydroxyl and carboxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of phenol with acrylonitrile to form 4-hydroxyphenylacetonitrile, which is then hydrolyzed to yield the desired product . Another method involves the Perkin reaction, where 4-hydroxybenzaldehyde reacts with acetic anhydride in the presence of sodium acetate to form 4-hydroxycinnamic acid, which is subsequently hydrolyzed .
Industrial Production Methods: Industrial production of this compound often involves the use of high-throughput screening methods to optimize the biosynthesis process. For instance, microbial hydroxylation of 2-phenoxypropionic acid using microorganisms with hydroxylases has been developed as an efficient and environmentally friendly method .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium dichromate is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of carboxyl groups.
Substitution: Alkyl halides can be used in the presence of a base for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated phenolic compounds.
Scientific Research Applications
2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Biology: It serves as a precursor for the biosynthesis of various phenolic antioxidants.
Medicine: The compound has potential therapeutic applications due to its antioxidant properties.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It can inhibit certain enzymes involved in oxidative processes, thereby protecting cells from damage.
Comparison with Similar Compounds
2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid can be compared with other similar compounds, such as:
2-Hydroxybenzoic Acid (Salicylic Acid): Both compounds have hydroxyl and carboxyl groups, but this compound has an additional hydroxyl group on the aromatic ring.
4-Hydroxycinnamic Acid: This compound is structurally similar but lacks the hydroxyl group on the propanoic acid side chain.
2-Hydroxy-2-methylpropanoic Acid: This compound has a similar structure but with a methyl group instead of a phenyl group.
The uniqueness of this compound lies in its dual hydroxyl groups, which contribute to its potent antioxidant properties and diverse reactivity.
Properties
CAS No. |
90536-57-5 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-hydroxy-2-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O4/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,10,13H,1H3,(H,11,12) |
InChI Key |
HXIPUYVSSGKLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


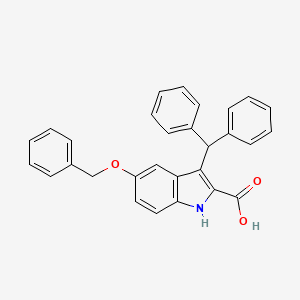
![Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)
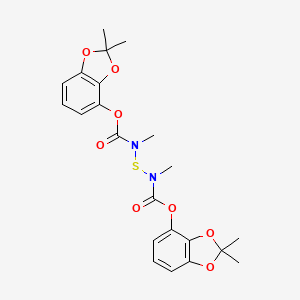
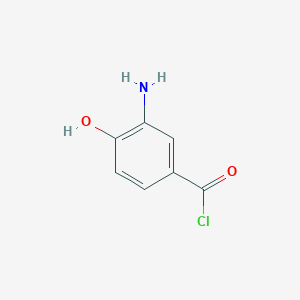

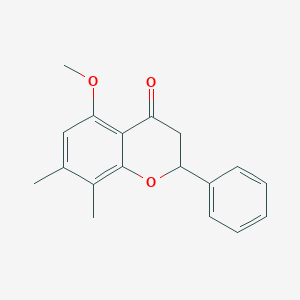
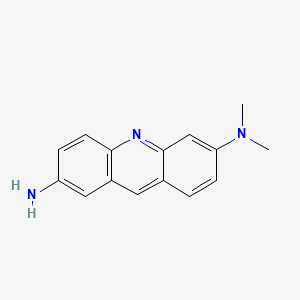
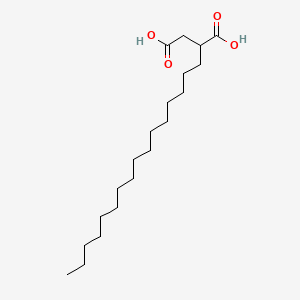
![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)

